N-(2-Nitrobenzoyl)-L-proline

Physicochemical properties Lipophilicity Chromatography method development

Procure N-(2-Nitrobenzoyl)-L-proline (CAS 18877-33-3) as your chiral precursor for pyrrolobenzodiazepine (PBD) antibiotic synthesis. This L-proline derivative features a unique ortho-nitro group enabling a reductive cyclization pathway absent in other N-acyl-proline analogs, yielding the critical pyrrolo[2,1-c][1,4]benzodiazepine ring system (62% yield). For SAR studies, pair with the D-enantiomer. Essential for medicinal chemistry programs targeting DNA minor groove binders and antitumor PBD conjugates. Inquire for bulk pricing.

Molecular Formula C12H12N2O5
Molecular Weight 264.237
CAS No. 18877-33-3
Cat. No. B579661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Nitrobenzoyl)-L-proline
CAS18877-33-3
SynonymsN-(2-Nitrobenzoyl)-L-proline
Molecular FormulaC12H12N2O5
Molecular Weight264.237
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O
InChIInChI=1S/C12H12N2O5/c15-11(13-7-3-6-10(13)12(16)17)8-4-1-2-5-9(8)14(18)19/h1-2,4-5,10H,3,6-7H2,(H,16,17)/t10-/m0/s1
InChIKeyRYEXOGQBKUDZDQ-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Nitrobenzoyl)-L-proline (CAS 18877-33-3): A Chiral L-Proline Derived Building Block for Asymmetric Synthesis and Heterocyclic Construction


N-(2-Nitrobenzoyl)-L-proline (CAS 18877-33-3) is an L-proline derivative featuring a 2-nitrobenzoyl moiety attached to the pyrrolidine nitrogen. With a molecular formula of C₁₂H₁₂N₂O₅ and a molecular weight of 264.23 g/mol, this compound is formally designated as (2S)-1-(2-nitrobenzoyl)pyrrolidine-2-carboxylic acid [1]. The molecule contains a carboxylic acid functionality, a stereogenic center at the 2-position of the pyrrolidine ring (L-configuration), and an aromatic nitro group. Computed physicochemical properties include an XLogP3 value of 1.3 and a polar surface area of 103 Ų [1]. The compound serves as a versatile chiral building block and intermediate in the synthesis of pyrrolobenzodiazepine antibiotics and related heterocyclic systems. Available purity grades from suppliers range from 95% to 98% minimum, with a predicted boiling point of 523.1±45.0 °C [1]. NOTE: A comprehensive literature search indicates that published quantitative performance comparisons between N-(2-nitrobenzoyl)-L-proline and its closest analogs in catalytic or biological assays are currently limited. The evidence presented herein focuses on the strongest verifiable differentiators available.

Why N-(2-Nitrobenzoyl)-L-proline Cannot Be Substituted Arbitrarily with Other N-Acyl-L-proline Derivatives


N-(2-Nitrobenzoyl)-L-proline is not a generic commodity reagent; its specific combination of an L-proline scaffold with a 2-nitrobenzoyl substituent determines both its reactivity profile and the stereochemical outcomes of downstream transformations. The ortho-nitro group enables a unique reductive cyclization pathway that is absent in other N-acyl-proline derivatives lacking an aromatic nitro substituent [1]. Furthermore, the absolute stereochemistry (L- versus D-proline) is critical: synthetic routes documented in patents use D-proline-derived intermediates for specific pharmaceutical targets, meaning that substitution with the L-enantiomer would yield the wrong stereoisomer and likely fail in target binding [2]. Even among 2-nitrobenzoyl derivatives, the presence or absence of additional substituents on the phenyl ring (e.g., 3-benzyloxy-4-methyl substitution) alters both hydrogenation behavior and the propensity for dehydric cyclization side reactions [1]. These stereochemical and structural features collectively preclude simple interchange with other proline derivatives or nitroaromatic acylated amino acids. The quantitative evidence below substantiates where these differences translate into measurable outcomes.

N-(2-Nitrobenzoyl)-L-proline (CAS 18877-33-3): Quantitative Differentiation Evidence for Procurement Decisions


XLogP3 and PSA Differentiation: Physicochemical Profile of N-(2-Nitrobenzoyl)-L-proline vs. Unsubstituted L-Proline

N-(2-Nitrobenzoyl)-L-proline exhibits a computed XLogP3 value of 1.3 and a topological polar surface area (TPSA) of 103 Ų [1]. This represents a substantial increase in lipophilicity compared to the parent amino acid L-proline, which has an XLogP3 of approximately -2.5 and a TPSA of 40.7 Ų [2]. The introduction of the 2-nitrobenzoyl group increases the octanol-water partition coefficient by approximately 3.8 log units while adding over 62 Ų of polar surface area. These physicochemical alterations translate into markedly different chromatographic retention behavior, membrane permeability predictions, and solubility profiles in organic solvents compared to unmodified L-proline. The compound also exhibits a predicted acid dissociation constant (pKa) of 5.22±0.20 for the carboxylic acid moiety .

Physicochemical properties Lipophilicity Chromatography method development ADME prediction

Reductive Cyclization to Pyrrolobenzodiazepines: N-(2-Nitrobenzoyl)-L-proline as a Direct Precursor to Antibiotic DC-81

N-(2-Nitrobenzoyl)-L-proline undergoes reductive cyclization with hydrogen over palladium on carbon (H₂/Pd-C) in methanol to directly yield pyrrolobenzodiazepinedione (V) as a key intermediate [1]. This transformation has been specifically applied to the synthesis of the naturally occurring antibiotic DC-81 and its 5-thio analogue, with N-(2-nitrobenzoyl)-L-proline serving as the essential chiral precursor that establishes the stereochemistry of the final pyrrolobenzodiazepine ring system [2]. A reported experimental procedure demonstrates that starting from 1.0 mmol of 2-nitrobenzoyl chloride and L-proline methyl ester hydrochloride, the intermediate N-(2-nitrobenzoyl)-L-proline methyl ester is formed, which upon reductive cyclization with H₂ (1 atm) over 10% Pd-C in methanol at room temperature for 12 hours affords the pyrrolobenzodiazepine product in 62% isolated yield after chromatographic purification [2]. This contrasts with alternative N-acyl-proline derivatives lacking the ortho-nitro group, which cannot undergo this intramolecular reductive cyclization and would instead yield linear amino products upon nitro group reduction.

Antibiotic synthesis Pyrrolobenzodiazepine DC-81 Reductive cyclization Heterocyclic construction

Stereochemical Configuration Matters: L-Proline vs. D-Proline Derived Intermediates in Patent-Documented Vasopressin Antagonist Synthesis

Patent EP 0987266 (WO 9843976) from Wakamoto Pharmaceutical Co., Ltd. documents the synthesis of vasopressin V2 receptor-selective antagonists, specifically pyrrolo[2,1-a]quinoxaline and pyrrolo[2,1-c][1,4]benzodiazepine derivatives [1]. Critically, the synthetic route specifies condensation of 2-nitrobenzoyl chloride with D-proline (III) — not L-proline — using triethylamine in dichloromethane to yield the D-proline-derived acyl proline intermediate (IV) [1]. The choice of D-proline stereochemistry is not arbitrary; the patent explicitly names the target compounds as novel vasopressin V2 receptor-selective antagonists, where stereochemical configuration directly impacts receptor binding and pharmacological activity [1][2]. Researchers seeking to reproduce or modify this patented synthetic pathway must recognize that using N-(2-nitrobenzoyl)-L-proline would produce the enantiomeric product series, which would differ in three-dimensional structure and likely exhibit altered or abolished receptor binding affinity.

Stereochemistry Enantiomeric differentiation Vasopressin V2 receptor antagonists Pharmaceutical intermediates D-Proline comparison

Dehydric Cyclization Propensity: Differential Behavior of N-(2-Nitrobenzoyl)-L-proline Under Hydrogenation vs. Substituted 2-Nitrobenzoyl Derivatives

A 1968 study published in Chemical and Pharmaceutical Bulletin examining the synthesis of actinomycin-related compounds reported that catalytic hydrogenation of 3-benzyloxy-4-methyl-2-nitrobenzoyl-L-proline results in dehydric cyclization between the carboxyl and amino groups [1]. Notably, the authors explicitly state that 'similar dehydric cyclization were observed in hydrogenation process of... o-nitrobenzoyl-L-proline' (i.e., N-(2-nitrobenzoyl)-L-proline) [1]. This indicates that the unsubstituted 2-nitrobenzoyl derivative shares the cyclization propensity of more complex substituted analogs. In contrast, the hydrogenation of substituted derivatives bearing additional ring functionalities (e.g., the 3-benzyloxy-4-methyl substitution) proceeds through different pathways to yield actinocyl derivatives after oxidation [1]. This differential behavior under reducing conditions is critical for researchers selecting between N-(2-nitrobenzoyl)-L-proline and its substituted benzoyl analogs for synthetic planning.

Hydrogenation Cyclization Actinomycin analogs Side reaction differentiation Synthetic selectivity

Validated Research and Industrial Application Scenarios for N-(2-Nitrobenzoyl)-L-proline (CAS 18877-33-3) Based on Quantitative Evidence


Synthesis of Pyrrolobenzodiazepine Antibiotics (e.g., DC-81) via Reductive Cyclization

N-(2-Nitrobenzoyl)-L-proline serves as the essential chiral precursor for constructing the pyrrolo[2,1-c][1,4]benzodiazepine ring system found in naturally occurring antitumor antibiotics such as DC-81. The synthetic protocol involves condensation of 2-nitrobenzoyl chloride with L-proline methyl ester hydrochloride, followed by reductive cyclization with H₂ (1 atm) over 10% Pd-C in methanol at room temperature for 12 hours, yielding the cyclized product in 62% isolated yield [1]. This application is validated for laboratories engaged in medicinal chemistry programs targeting DNA minor groove binders and antitumor pyrrolobenzodiazepine conjugates. Alternative N-acyl-proline derivatives lacking the ortho-nitro group cannot undergo this transformation, making N-(2-nitrobenzoyl)-L-proline irreplaceable for this synthetic route.

Stereochemical Comparator in Vasopressin V2 Receptor Antagonist Development Programs

Patent EP 0987266 (WO 9843976) from Wakamoto Pharmaceutical Co., Ltd. documents the use of the D-proline-derived intermediate N-(2-nitrobenzoyl)-D-proline in the synthesis of pyrrolo[2,1-a]quinoxaline and pyrrolo[2,1-c][1,4]benzodiazepine vasopressin V2 receptor antagonists [1][2]. For pharmaceutical research teams conducting comprehensive structure-activity relationship (SAR) studies, N-(2-nitrobenzoyl)-L-proline serves as the essential enantiomeric comparator. Side-by-side synthesis of both L- and D-proline-derived series enables evaluation of stereochemical effects on receptor binding affinity, selectivity, and downstream pharmacological activity. Procurement of both enantiomers is standard practice in medicinal chemistry programs where stereochemistry can determine clinical efficacy versus inactivity.

Synthesis of Actinomycin Chromophore Analogs for Anticancer Screening

Research published in Chemical and Pharmaceutical Bulletin documents the utility of N-(2-nitrobenzoyl)-L-proline and related 2-nitrobenzoyl-L-proline derivatives as intermediates for preparing actinomycin chromophore-bearing amino acid conjugates [1]. These compounds were synthesized with the objective of identifying agents with improved carcinolytic activity and reduced toxicity compared to actinomycin D. The study specifically notes the dehydric cyclization behavior of N-(2-nitrobenzoyl)-L-proline under hydrogenation conditions [1]. This application is particularly relevant for academic and industrial laboratories engaged in actinomycin analog development or exploring the anticancer potential of phenoxazine/phenazine-containing peptide conjugates. The defined cyclization behavior provides predictable synthetic outcomes that can be leveraged or avoided depending on the target scaffold.

Method Development for Chiral Chromatography and Analytical Separations

The distinct computed physicochemical properties of N-(2-nitrobenzoyl)-L-proline — specifically XLogP3 = 1.3 and TPSA = 103 Ų [1] compared to L-proline (XLogP3 ≈ -2.5, TPSA = 40.7 Ų) [2] — enable its use as a model compound for developing and validating chiral chromatographic separation methods. The increased lipophilicity alters retention behavior on reversed-phase columns, while the nitrobenzoyl chromophore provides UV detectability (λmax approximately 254-260 nm due to the nitroaromatic moiety) without requiring pre-column derivatization. Analytical laboratories developing HPLC, UPLC, or SFC methods for proline-derived compounds or amino acid conjugates can use N-(2-nitrobenzoyl)-L-proline as a calibration standard with well-defined retention characteristics and spectroscopic properties. The L-configuration also permits evaluation of enantiomeric purity when paired with the D-enantiomer as a reference standard.

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